molecular formula C8H20N2O B2505909 [2-(2-Aminoethoxy)ethyl]diethylamine CAS No. 136089-19-5

[2-(2-Aminoethoxy)ethyl]diethylamine

Cat. No. B2505909
M. Wt: 160.261
InChI Key: YHOOQKRPLXODGK-UHFFFAOYSA-N
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Patent
US08772277B2

Procedure details

A mixed solution of tert-butyl {2-[2-(diethylamino)ethoxy]ethyl}carbamate (3.77 g) and 4M hydrogen chloride/ethyl acetate solution (40 mL) was stirred at room temperature for 3 hr, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (NH, methanol/ethyl acetate) to give the title compound (2.23 g).
Name
tert-butyl {2-[2-(diethylamino)ethoxy]ethyl}carbamate
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:17][CH3:18])[CH2:4][CH2:5][O:6][CH2:7][CH2:8][NH:9]C(=O)OC(C)(C)C)[CH3:2]>Cl.C(OCC)(=O)C>[NH2:9][CH2:8][CH2:7][O:6][CH2:5][CH2:4][N:3]([CH2:1][CH3:2])[CH2:17][CH3:18] |f:1.2|

Inputs

Step One
Name
tert-butyl {2-[2-(diethylamino)ethoxy]ethyl}carbamate
Quantity
3.77 g
Type
reactant
Smiles
C(C)N(CCOCCNC(OC(C)(C)C)=O)CC
Name
Quantity
40 mL
Type
solvent
Smiles
Cl.C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (NH, methanol/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
NCCOCCN(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.23 g
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.